3-(1-Hydroxycyclohexyl)benzonitrile is an organic compound with the molecular formula C13H15NO. It features a hydroxy group attached to a cyclohexyl ring, which is in turn connected to a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and potential applications in synthetic organic chemistry and medicinal chemistry.
3-(1-Hydroxycyclohexyl)benzonitrile belongs to the class of organic compounds known as nitriles, which are characterized by the presence of a cyano group (-C≡N). It also contains a hydroxy group (-OH) and is classified as an alcohol due to this functional group. The compound can be categorized under aromatic compounds due to the presence of the benzene ring.
The synthesis of 3-(1-Hydroxycyclohexyl)benzonitrile typically involves the following steps:
The molecular structure of 3-(1-Hydroxycyclohexyl)benzonitrile can be represented as follows:
The structural representation indicates that the compound consists of a cyclohexyl ring attached to a benzene ring, with a nitrile group at one end and a hydroxy group at the other, which contributes to its reactivity and potential biological activity.
3-(1-Hydroxycyclohexyl)benzonitrile can undergo several types of chemical reactions:
The mechanism of action for 3-(1-Hydroxycyclohexyl)benzonitrile involves its interaction with biological targets:
These interactions suggest that the compound could influence various biochemical pathways, making it a candidate for further biological studies.
Relevant data include:
Property | Value |
---|---|
Molecular Weight | 201.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
3-(1-Hydroxycyclohexyl)benzonitrile has several scientific uses:
This compound's unique structure allows it to serve as a versatile building block in various chemical syntheses, highlighting its importance in both academic research and industrial applications.
The compound 3-(1-Hydroxycyclohexyl)benzonitrile is formally identified by the IUPAC name 3-(1-hydroxycyclohexyl)benzonitrile (CAS: 1262863-64-8). Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol), featuring a benzonitrile scaffold substituted at the meta-position with a 1-hydroxycyclohexyl group. Key identifiers include:
N#CC1=CC=CC(C2(O)CCCCC2)=C1
(canonical form) or N#Cc1cccc(c1)C1(O)CCCCC1
[1] [6] FRSYFYNENHEASM-UHFFFAOYSA-N
[1] [3] Isomeric differentiation arises from two structural features:
Table 1: Identifier Summary for 3-(1-Hydroxycyclohexyl)benzonitrile
Identifier Type | Value |
---|---|
IUPAC Name | 3-(1-hydroxycyclohexyl)benzonitrile |
CAS Registry No. | 1262863-64-8 |
Molecular Formula | C₁₃H₁₅NO |
Molecular Weight | 201.27 g/mol |
PubChem CID | 124707559 |
SMILES | N#CC1=CC=CC(C2(O)CCCCC2)=C1 |
The cyclohexyl ring exists predominantly in a chair conformation, with the bulky benzonitrile substituent favoring an equatorial position to minimize 1,3-diaxial steric strain. The tertiary hydroxyl group (-OH) at C1 of the cyclohexane ring introduces minor steric perturbation due to its hydrogen-bonding capability. Key conformational insights include:
Table 2: Conformational Energy Analysis of Substituents
Substituent Position | ΔG (kcal/mol) Axial vs. Equatorial | Dominant Conformer |
---|---|---|
Benzonitrile (meta-C₆H₄CN) | +2.1 (estimated) | Equatorial (≥95%) |
Hydroxyl (C1-OH) | -0.6 | Equatorial |
Stereoelectronic Note: The nitrile group's linear geometry and high dipole moment (∼3.5–4.0 D) minimally perturb cyclohexane ring geometry but may influence crystal packing in solid-state forms [4] [6].
3-(1-Hydroxycyclohexyl)benzonitrile belongs to a broader class of hydroxyalkyl-aromatic nitriles, where structural variations significantly alter physicochemical properties. Key analogues include:
OCc1cccc(c1)C#N
Differs via a flexible hydroxymethyl (-CH₂OH) group instead of the rigid hydroxycyclohexyl moiety. This enhances water solubility but reduces steric bulk [2] [5].
4-Fluoro-3-(1-hydroxycyclohexyl)benzonitrile (CAS 2918946-85-5):
N#CC1=CC=C(F)C(C2(O)CCCCC2)=C1
The para-fluorine increases polarity (μ ≈ 4.5 D) and lipophilicity (clogP +0.8 vs. parent) [7].
3-((9-Ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)benzonitrile (CID 9951641):
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7